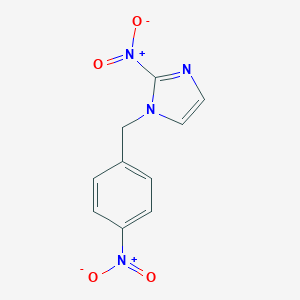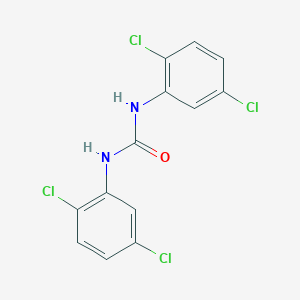
1-Amino-4-(phenylthio)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-(phenylthio)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group at the 1-position and a phenylthio group at the 4-position on the anthracenedione core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(phenylthio)anthraquinone typically involves the following steps:
Nitration: Anthracene is first nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are then reduced to amino groups, yielding 9,10-diaminoanthracene.
Thioether Formation: The amino group at the 4-position is then reacted with a phenylthiol in the presence of a suitable catalyst to form the phenylthio group.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Anthracene derivatives.
Substitution Products: Various substituted anthraquinones depending on the substituent introduced.
科学的研究の応用
1-Amino-4-(phenylthio)anthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 1-Amino-4-(phenylthio)anthraquinone involves its interaction with cellular components. The amino and phenylthio groups allow it to interact with proteins and enzymes, potentially inhibiting their function. This can lead to the disruption of cellular processes, making it a candidate for anticancer and antimicrobial applications.
類似化合物との比較
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-
- 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones
Comparison:
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- has a hydroxy and phenoxy group, making it more hydrophilic compared to the phenylthio derivative.
- 9,10-Anthracenedione, 1-amino-4-hydroxy- is simpler in structure with only a hydroxy group, which may affect its reactivity and solubility.
- 1,4-Bis[(aminoalkyl)amino]-9,10-anthracenediones are more complex and are primarily studied for their antitumor properties.
The unique combination of the amino and phenylthio groups in 1-Amino-4-(phenylthio)anthraquinone provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
13483-52-8 |
|---|---|
分子式 |
C20H13NO2S |
分子量 |
331.4 g/mol |
IUPAC名 |
1-amino-4-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO2S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11H,21H2 |
InChIキー |
LTOKWJHRFGVTLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Key on ui other cas no. |
13483-52-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)


![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
